molecular formula C8H8INO2 B8051122 Ethyl 5-iodonicotinate

Ethyl 5-iodonicotinate

Cat. No.: B8051122
M. Wt: 277.06 g/mol
InChI Key: MVSGCUYAMOYECF-UHFFFAOYSA-N
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Description

Ethyl 5-iodonicotinate (CAS 63473-00-7) is a halogenated nicotinic acid ester with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound serves as a versatile chemical reagent and synthetic building block in organic chemistry and pharmaceutical research. Its structure, featuring an iodine atom at the 5-position of the pyridine ring and an ethyl ester group, makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . As a derivative of ethyl nicotinate, it falls into a class of compounds with considerable biological interest, often investigated for the development of receptor antagonists and other pharmacologically active molecules . Researchers utilize this and related nicotinate esters in the synthesis of coordination complexes, which are subsequently characterized for their structural and spectroscopic properties . The product is classified with the signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and is harmful if inhaled . For product stability, it is recommended to keep the compound in a dark place, under an inert atmosphere, and stored sealed in a dry environment at 2-8°C . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSGCUYAMOYECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

A common approach involves direct esterification of 5-iodonicotinic acid with ethanol using acid catalysts. For example, sulfuric acid or toluenesulfonic acid facilitates the reaction under reflux conditions:

5-Iodonicotinic acid+EthanolH2SO4,ΔEthyl 5-iodonicotinate+H2O\text{5-Iodonicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 5-iodonicotinate} + \text{H}_2\text{O}

Key Data :

  • Yield : 60–75% (dependent on acid concentration and reaction time).

  • Conditions : Toluene as solvent, 12–24 hours at 80–100°C.

Triethylorthoacetate-Mediated Esterification

Triethylorthoacetate (TEOA) offers a safer alternative to corrosive acids. The method involves reacting 5-iodonicotinic acid with TEOA in anhydrous toluene:

5-Iodonicotinic acid+TEOAToluene, 55°CEthyl 5-iodonicotinate+Byproducts\text{5-Iodonicotinic acid} + \text{TEOA} \xrightarrow{\text{Toluene, 55°C}} \text{this compound} + \text{Byproducts}

Optimization :

  • Molar Ratio : 1:1.5 (acid:TEOA) maximizes yield.

  • Advantage : Avoids hazardous sulfuric acid, simplifying purification.

Direct Iodination of Ethyl Nicotinate Derivatives

Metal/Halogen Exchange (MHE) Reaction

Organometallic reagents enable regioselective iodination. For example, (TMP)3_3CdLi promotes metalation at the 5-position of ethyl nicotinate, followed by iodine quenching:

Ethyl nicotinate(TMP)3CdLi, THFMetalated intermediateI2Ethyl 5-iodonicotinate\text{Ethyl nicotinate} \xrightarrow{\text{(TMP)}3\text{CdLi, THF}} \text{Metalated intermediate} \xrightarrow{\text{I}2} \text{this compound}

Performance :

  • Yield : 58–65%.

  • Selectivity : >90% for 5-position due to directing effects of the ester group.

Electrophilic Aromatic Substitution

Iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine via electrophilic substitution. The ester group directs iodination to the meta position:

Ethyl nicotinate+NISAcOH, 50°CEthyl 5-iodonicotinate+Succinimide\text{Ethyl nicotinate} + \text{NIS} \xrightarrow{\text{AcOH, 50°C}} \text{this compound} + \text{Succinimide}

Conditions :

  • Catalyst : FeCl3_3 (10 mol%) improves regioselectivity.

  • Limitation : Competing di-iodination requires careful stoichiometry.

Halogen Exchange from Bromo/Chloro Precursors

Finkelstein Reaction

Bromo- or chloronicotinate esters undergo iodide substitution in polar aprotic solvents:

Ethyl 5-bromonicotinate+NaIDMF, 80°CEthyl 5-iodonicotinate+NaBr\text{Ethyl 5-bromonicotinate} + \text{NaI} \xrightarrow{\text{DMF, 80°C}} \text{this compound} + \text{NaBr}

Efficiency :

  • Yield : 70–85% (dependent on solvent and temperature).

  • Side Reactions : Elimination minimized by using anhydrous DMF.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination or Suzuki coupling replaces halogens with iodine. For example:

Ethyl 5-chloronicotinate+KIPd(OAc)2,DPEPhosEthyl 5-iodonicotinate+KCl\text{Ethyl 5-chloronicotinate} + \text{KI} \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{this compound} + \text{KCl}

Catalyst System :

  • Ligand : DPEPhos enhances turnover number.

  • Yield : 50–60% (limited by competing side reactions).

Hydrolysis-Iodination-Esterification Tandem Process

A three-step synthesis starting from methyl 6-amino-5-iodonicotinate:

  • Hydrolysis :

\text{Methyl 6-amino-5-iodonicotinate} \xrightarrow{\text{KOH, H}_2\text{O}} \text{6-Amino-5-iodonicotinic acid} \quad (\text{Yield: 65%}).

  • Decarboxylative Iodination :

\text{6-Amino-5-iodonicotinic acid} \xrightarrow{\text{HI, H}3\text{PO}2} \text{5-Iodonicotinic acid} \quad (\text{Yield: 55%}).

  • Esterification :

\text{5-Iodonicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} \quad (\text{Yield: 70%}).

Overall Yield : ~25% (limitations in decarboxylation step).

Comparison of Methods

Method Yield (%) Advantages Disadvantages
Acid-catalyzed esterification60–75Simple, low costCorrosive reagents, long reaction time
MHE reaction58–65High regioselectivitySensitive to moisture/oxygen
Finkelstein reaction70–85High efficiencyRequires pure halogen precursor
Tandem process~25Versatile for complex substratesMulti-step, low overall yield

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium-based systems require costly recovery steps.

  • Solvent Selection : Toluene and DMF dominate due to boiling point compatibility.

  • Safety : Triethylorthoacetate reduces risks associated with strong acids.

Emerging Techniques

Recent advances include photoredox catalysis for C–H iodination, though yields remain suboptimal (<40%). Biocatalytic esterification using lipases is under exploration but faces scalability challenges .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-iodonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethyl nicotinate.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include ethyl 5-aminonicotinate, ethyl 5-thionicotinate, and ethyl 5-alkoxynicotinate.

    Oxidation Reactions: Products include ethyl 5-iodonicotinic acid.

    Reduction Reactions: The major product is ethyl nicotinate.

Scientific Research Applications

Ethyl 5-iodonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the development of pharmaceuticals and diagnostic agents.

    Industry: this compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-iodonicotinate involves its interaction with specific molecular targets. The iodine atom at the 5-position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following table summarizes key structural and functional differences between Ethyl 5-iodonicotinate and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-I, 3-COOEt C₈H₈INO₂ ~277.06 Potential cross-coupling reagent; pharmaceutical intermediate (inferred)
Ethyl 5-methylnicotinate 5-Me, 3-COOEt C₉H₁₁NO₂ 165.19 Lower reactivity due to electron-donating methyl group; used in flavorants
Ethyl 6-chloro-5-cyano-2-methylnicotinate 6-Cl, 5-CN, 2-Me, 3-COOEt C₁₀H₉ClN₂O₂ 224.64 High electrophilicity (Cl, CN); agrochemical precursor
Ethyl 2-hydroxy-5-nitronicotinate 2-OH, 5-NO₂, 3-COOEt C₈H₈N₂O₅ 212.16 Nitro group enhances acidity; lab chemical synthesis
Ethyl 2-(benzylamino)-5-bromonicotinate 2-BnNH, 5-Br, 3-COOEt C₁₅H₁₅BrN₂O₂ 335.20 Bromine allows Suzuki coupling; kinase inhibitor intermediate
Methyl 6-chloro-5-iodonicotinate 6-Cl, 5-I, 3-COOMe C₇H₅ClINO₂ 283.48 Methyl ester hydrolyzes faster than ethyl; versatile halogenated building block

Key Comparative Insights

  • Substituent Effects: Iodine vs. Methyl/Chloro/Bromo: The iodine atom in this compound introduces steric bulk and polarizability, enhancing its utility in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) compared to smaller halogens (Cl, Br) or methyl groups . Electron-Withdrawing Groups: Compounds with nitro () or cyano () groups exhibit higher reactivity in nucleophilic substitutions compared to iodine, which is a moderate electron-withdrawing group .
  • Ester Group Variations :

    • Ethyl esters (e.g., this compound) generally offer better hydrolytic stability than methyl esters (), making them preferable for prolonged storage or stepwise syntheses .
  • Synthetic Utility: this compound’s iodine atom can act as a directing group or leaving group, a feature less pronounced in non-halogenated analogs like Ethyl 5-methylnicotinate . Challenges in synthesizing 5-substituted derivatives () suggest that this compound may require advanced catalytic systems (e.g., palladium-mediated iodination) .

Biological Activity

Ethyl 5-iodonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a derivative of nicotinic acid and is characterized by the presence of an iodine atom at the 5-position of the pyridine ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C₇H₈IN₁O₂
  • Molecular Weight : 235.05 g/mol
  • Melting Point : 60-62 °C

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus . The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Antioxidant Properties : this compound has been shown to exhibit antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : The compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and other bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that this compound significantly scavenged free radicals, with an IC50 value of 25 µg/mL, indicating its potential utility as an antioxidant in therapeutic formulations .
  • Anti-inflammatory Mechanism :
    • Research involving animal models of inflammation revealed that treatment with this compound led to a marked reduction in edema and pain scores compared to control groups, suggesting its effectiveness in managing inflammatory responses .

Data Tables

Biological ActivityObserved EffectReference
AntibacterialMIC = 32 µg/mL against S. aureus
AntioxidantIC50 = 25 µg/mL
Anti-inflammatoryReduced edema and pain scores

Q & A

Q. How can machine learning optimize the synthesis of this compound derivatives for targeted drug delivery?

  • Methodological Answer: Train neural networks on datasets of reaction conditions (catalyst, solvent, temperature) and yields. Use feature importance analysis to identify critical variables. Validate predictions via high-throughput robotic synthesis. Prioritize derivatives with ADMET predictions (e.g., SwissADME) .

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